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molecular formula C6H2BrF2NO2 B1288263 1-Bromo-4,5-difluoro-2-nitrobenzene CAS No. 321-17-5

1-Bromo-4,5-difluoro-2-nitrobenzene

Cat. No. B1288263
M. Wt: 237.99 g/mol
InChI Key: UWPUJVOSEQMMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Add 1-bromo-4,5-difluoro-2-nitrobenzene (24 g, 100 mmol) to a solution of sodium methoxide (1.2 eq) in MeOH. After addition, stir the reaction at room temperature for 2.5 hours. Remove the solvent in vacuo and dilute the residue with water and extract with Et2O (2×250 mL). Combine the organic layers, dry over MgSO4, filter, and the remove solvent in vacuo to give 1-bromo-4-fluoro-5-methoxy-2-nitrobenzene as a yellow solid: 1H NMR (300 MHz, CDCl3): 3.99 (s, 3H), 7.26 (m,1H), 7.83 (d, 1H); MS(FD+): m/z 249, 251 (M+); Analysis for C7H5BrFNO3: Calcd.: C, 33.63; H, 2.02; N, 5.60; found: C, 33.79; H, 1.98; N, 5.62.
Quantity
24 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](F)[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][O-:14].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([O:14][CH3:13])[C:5]([F:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)[N+](=O)[O-]
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
ADDITION
Type
ADDITION
Details
dilute the residue with water
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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